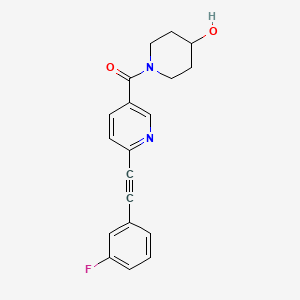

VU0361747

Description

Properties

CAS No. |

1309976-66-6 |

|---|---|

Molecular Formula |

C19H17FN2O2 |

Molecular Weight |

324.36 |

IUPAC Name |

[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone |

InChI |

InChI=1S/C19H17FN2O2/c20-16-3-1-2-14(12-16)4-6-17-7-5-15(13-21-17)19(24)22-10-8-18(23)9-11-22/h1-3,5,7,12-13,18,23H,8-11H2 |

InChI Key |

ZKKOJUZGUBLAJQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1O)C(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VU0361747, VU 0361747, VU-0361747 |

Origin of Product |

United States |

Foundational & Exploratory

VU0361747 and Neuroprotection: A Technical Guide on a Potential Therapeutic Avenue

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence demonstrating the neuroprotective effects of VU0361747 is not extensively available in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on the known pharmacology of M5 muscarinic acetylcholine receptor (M5R) positive allosteric modulators (PAMs) and the theoretical neuroprotective mechanisms that may be conferred by compounds like VU0361747.

Core Concepts: VU0361747 and the M5 Muscarinic Receptor

VU0361747 is a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. Unlike direct agonists that activate the receptor at its primary binding site, PAMs bind to a distinct (allosteric) site, enhancing the receptor's response to its endogenous ligand, acetylcholine (ACh). This mechanism offers the potential for a more nuanced modulation of receptor activity, preserving the natural patterns of neurotransmission.

The M5 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with notable localization in the substantia nigra pars compacta and ventral tegmental area, regions rich in dopaminergic neurons. This localization suggests a significant role for M5R in modulating dopamine release and function, which has implications for several neurological and psychiatric disorders.

The Hypothesized Role of VU0361747 in Neuroprotection

While direct studies on VU0361747's neuroprotective capacity are scarce, its function as an M5 PAM allows for the formulation of several hypotheses regarding its potential therapeutic effects against neuronal damage and degeneration.

Modulation of Excitotoxicity

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage, is a key mechanism in various neurodegenerative conditions.[1][2] Activation of M5 receptors may offer neuroprotection against excitotoxicity through several downstream signaling events.

Anti-Apoptotic Signaling

Apoptosis, or programmed cell death, is another critical pathway in neurodegeneration. M5 receptor activation could potentially trigger pro-survival signaling cascades that inhibit apoptotic pathways.

Promotion of Neurotrophic Factors

While not directly established for M5 agonism, some GPCR signaling pathways have been shown to influence the expression of neurotrophic factors, which support the growth, survival, and differentiation of neurons.

Signaling Pathways: The Mechanism of M5 Receptor Action

The primary signaling pathway activated by the M5 receptor is the Gq/11 pathway. As a PAM, VU0361747 would enhance the efficacy and/or potency of acetylcholine in triggering this cascade.

Canonical M5 Receptor Signaling Pathway. VU0361747, as a PAM, enhances ACh-mediated activation of the M5R, leading to the Gq/11-PLC cascade.

Experimental Protocols for Assessing Neuroprotection

To rigorously evaluate the neuroprotective potential of VU0361747, a series of in vitro and in vivo experiments would be necessary. The following are detailed, albeit generalized, methodologies that could be employed in such an investigation.

In Vitro Neuroprotection Assays

4.1.1. Glutamate Excitotoxicity Assay

-

Objective: To determine if VU0361747 can protect primary neurons from glutamate-induced cell death.

-

Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic day 18 (E18) rat or mouse pups. Neurons are seeded on poly-D-lysine coated plates and maintained in neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days in vitro (DIV).

-

Experimental Procedure:

-

On DIV 7-10, neurons are pre-treated with varying concentrations of VU0361747 for 1 hour.

-

A sub-maximal concentration of acetylcholine (e.g., EC20) is added to the media.

-

Excitotoxicity is induced by adding a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.

-

The glutamate-containing medium is removed and replaced with fresh medium containing VU0361747 and ACh.

-

Cell viability is assessed 24 hours later.

-

-

Data Analysis:

-

LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, a marker of cell death, is quantified using a colorimetric assay.

-

MTT Assay: Cell viability is measured by the conversion of MTT to formazan by metabolically active cells.

-

Live/Dead Staining: Cells are stained with calcein-AM (live cells, green) and ethidium homodimer-1 (dead cells, red) and imaged using fluorescence microscopy. The percentage of viable neurons is calculated.

-

4.1.2. Oxidative Stress Assay

-

Objective: To assess the ability of VU0361747 to protect neurons from oxidative stress.

-

Experimental Procedure:

-

Primary neurons are pre-treated with VU0361747 and ACh as described above.

-

Oxidative stress is induced by adding hydrogen peroxide (H₂O₂) or a mitochondrial complex inhibitor like rotenone.

-

After a defined exposure period, cellular markers of oxidative stress are measured.

-

-

Data Analysis:

-

ROS Measurement: Intracellular reactive oxygen species (ROS) levels are quantified using fluorescent probes like DCFDA.

-

GSH/GSSG Ratio: The ratio of reduced to oxidized glutathione is measured as an indicator of cellular redox state.

-

Lipid Peroxidation: Malondialdehyde (MDA) levels are quantified as a marker of lipid damage.

-

In Vivo Neuroprotection Models

4.2.1. Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

-

Objective: To evaluate the neuroprotective efficacy of VU0361747 in an in vivo model of ischemic stroke.

-

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Experimental Procedure:

-

Transient focal cerebral ischemia is induced by occluding the middle cerebral artery for 60-90 minutes using the intraluminal filament method.

-

VU0361747 is administered either before (pre-treatment) or after (post-treatment) the ischemic insult.

-

Neurological deficit scores are assessed at 24 and 48 hours post-MCAO.

-

Animals are euthanized at 48 hours, and brains are collected for analysis.

-

-

Data Analysis:

-

Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.

-

Histology: Brain sections are stained with markers for neuronal survival (e.g., NeuN) and apoptosis (e.g., TUNEL or cleaved caspase-3) to assess the extent of neuronal damage and cell death.

-

Hypothetical Experimental Workflow. A general workflow for assessing the neuroprotective effects of VU0361747 in vitro and in vivo.

Data Presentation: Hypothetical Quantitative Data

The following tables are templates for how quantitative data from the described experiments could be presented. Note: These tables are for illustrative purposes only and do not contain actual experimental data for VU0361747.

Table 1: In Vitro Neuroprotection against Glutamate Excitotoxicity

| Treatment Group | LDH Release (% of Control) | Cell Viability (MTT; % of Control) | Live Neurons (%) |

| Control | 100 ± 5 | 100 ± 6 | 95 ± 3 |

| Glutamate (100 µM) | 250 ± 15 | 45 ± 5 | 30 ± 4 |

| Glutamate + VU0361747 (1 µM) | 180 ± 12 | 65 ± 6 | 55 ± 5 |

| Glutamate + VU0361747 (10 µM) | 120 ± 10 | 85 ± 7 | 80 ± 4 |

Table 2: In Vivo Neuroprotection in MCAO Model

| Treatment Group | Neurological Score (24h) | Infarct Volume (mm³) | Apoptotic Cells (TUNEL+ cells/field) |

| Sham | 0.5 ± 0.2 | 0 | 5 ± 2 |

| MCAO + Vehicle | 3.8 ± 0.4 | 210 ± 25 | 150 ± 20 |

| MCAO + VU0361747 (1 mg/kg) | 2.5 ± 0.3 | 140 ± 18 | 80 ± 15 |

| MCAO + VU0361747 (10 mg/kg) | 1.8 ± 0.2 | 90 ± 15 | 40 ± 10 |

Conclusion and Future Directions

VU0361747, as a positive allosteric modulator of the M5 muscarinic receptor, represents a promising but currently under-investigated candidate for neuroprotective therapies. The strategic location of M5 receptors in brain regions critical for motor control and cognition, coupled with the neuroprotective potential of its downstream signaling pathways, provides a strong rationale for further research. Future studies should focus on rigorously evaluating the efficacy of VU0361747 in established in vitro and in vivo models of neurodegeneration. Elucidating the precise molecular mechanisms underlying its potential neuroprotective effects will be crucial for its development as a novel therapeutic agent for devastating neurological disorders.

References

The Discovery and Synthesis of VU0361747: A Technical Guide for Researchers

An In-depth Overview of a Potent mGlu5 Positive Allosteric Modulator

VU0361747 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism of action has generated significant interest in VU0361747 and similar compounds as potential therapeutic agents for central nervous system (CNS) disorders, including schizophrenia and cognitive deficits. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of VU0361747, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Pharmacological Profile

VU0361747 was developed through the exploration of structure-activity relationships within an acetylene series of mGlu5 PAMs. The primary goal was to identify compounds with favorable pharmacological and pharmacokinetic properties. The pharmacological activity of VU0361747 has been characterized through various in vitro assays, which are summarized in the table below.

Table 1: Quantitative Pharmacological Data for VU0361747

| Assay Type | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | Rat mGlu5 expressing HEK293 cells | EC50 | 130 nM | [Noetzel et al., 2012] |

| Glutamate Fold-Shift | Rat mGlu5 expressing HEK293 cells | Fold-Shift | ~15-fold at 10 µM | [Noetzel et al., 2012] |

EC50 (Half-maximal effective concentration) represents the concentration of VU0361747 that elicits 50% of the maximal potentiation of the glutamate response. The fold-shift indicates the extent to which the glutamate concentration-response curve is shifted to the left in the presence of the PAM.

Synthesis of VU0361747

The synthesis of VU0361747 is achieved through a two-step process involving a Sonogashira coupling followed by an amide bond formation. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of VU0361747

Step 1: Sonogashira Coupling to form 5-((3-fluorophenyl)ethynyl)picolinic acid

-

Reactants: 5-bromopicolinic acid, 1-ethynyl-3-fluorobenzene, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), copper(I) iodide (CuI), and diethylamine.

-

Solvent: Dimethylformamide (DMF).

-

Procedure: a. In a sealed microwave tube, combine 5-bromopicolinic acid (1.0 eq), 1-ethynyl-3-fluorobenzene (1.2 eq), Pd(PPh3)4 (0.05 eq), CuI (0.1 eq), and diethylamine (6.0 eq) in DMF. b. Subject the reaction mixture to microwave irradiation at 90 °C for 45 minutes. c. After cooling, dilute the reaction mixture with water to precipitate the product. d. Filter the mixture to collect the solid product, 5-((3-fluorophenyl)ethynyl)picolinic acid.

Step 2: Amide Coupling to form VU0361747

-

Reactants: 5-((3-fluorophenyl)ethynyl)picolinic acid, 4-aminopiperidine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and N,N-diisopropylethylamine (DIPEA).

-

Solvent: Dimethylformamide (DMF).

-

Procedure: a. Dissolve 5-((3-fluorophenyl)ethynyl)picolinic acid (1.0 eq), 4-aminopiperidine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF at room temperature. b. Stir the reaction mixture at room temperature for 2 hours. c. Quench the reaction with water and extract the product with ethyl acetate. d. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to yield VU0361747.

Pharmacological Characterization

The activity of VU0361747 as an mGlu5 PAM is typically assessed using in vitro functional assays, such as calcium mobilization and radioligand binding assays.

Experimental Protocol: Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium release in cells expressing the mGlu5 receptor.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu5 receptor are plated in black-walled, clear-bottom 96-well plates and grown overnight.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the cells are incubated for 45-60 minutes at 37°C to allow for dye loading.

-

Compound Addition: After dye loading, the cells are washed, and a buffer containing various concentrations of VU0361747 (or vehicle control) is added to the wells.

-

Glutamate Stimulation: Following a brief incubation with the test compound, an EC20 concentration (a concentration that elicits 20% of the maximal response) of glutamate is added to the wells to stimulate the mGlu5 receptor.

-

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader (e.g., FlexStation).

-

Data Analysis: The potentiation of the glutamate response by VU0361747 is quantified by calculating the EC50 from the concentration-response curve.

Experimental Protocol: Radioligand Binding Assay

This assay determines if VU0361747 binds to the allosteric site on the mGlu5 receptor.

-

Membrane Preparation: Membranes are prepared from HEK293 cells expressing the mGlu5 receptor.

-

Assay Buffer: A Tris-HCl buffer containing 0.9% NaCl (pH 7.4) is typically used.

-

Competition Binding: Cell membranes are incubated with a radiolabeled allosteric antagonist, such as [3H]M-MPEP, and varying concentrations of the unlabeled test compound (VU0361747).

-

Incubation: The mixture is incubated at room temperature for 1 hour to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the inhibitory constant (Ki) of VU0361747 can be determined.

Signaling Pathway of mGlu5 and Modulation by VU0361747

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by glutamate, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

VU0361747, as a positive allosteric modulator, binds to a site on the mGlu5 receptor that is distinct from the glutamate binding site. This binding event does not activate the receptor on its own but enhances the conformational changes induced by glutamate binding. This allosteric enhancement leads to a more robust activation of the Gq/11 signaling cascade, resulting in an amplified intracellular calcium signal.

In Vitro Pharmacological Profile of M1 Positive Allosteric Modulators: A Representative Technical Guide

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific in vitro pharmacological data or detailed experimental protocols for the compound designated VU0361747. Therefore, this document provides a comprehensive technical guide based on the established methodologies and representative data for closely related M1 muscarinic acetylcholine receptor (M1-mAChR) positive allosteric modulators (PAMs). This guide is intended for researchers, scientists, and drug development professionals to illustrate the typical preliminary in vitro evaluation of a novel M1 PAM.

Introduction

The M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] Positive allosteric modulators (PAMs) offer a promising approach by enhancing the receptor's response to the endogenous agonist, acetylcholine (ACh), rather than directly activating the receptor, which may provide a more nuanced and safer therapeutic profile.[2] A thorough in vitro characterization is the foundational step in the evaluation of any novel M1 PAM. This involves a series of assays to determine the compound's potency, selectivity, and mechanism of action.

Quantitative Pharmacological Data

The following tables summarize representative quantitative data for M1 PAMs, analogous to what would be generated for a compound like VU0361747. These values are critical for comparing the potency and selectivity of different compounds.

Table 1: Representative Potency and Efficacy of M1 PAMs in Functional Assays

| Compound | Assay Type | Cell Line | Agonist (Concentration) | EC50 (nM) | % Max Response (relative to ACh) |

| Representative M1 PAM | Calcium Mobilization | CHO-hM1 | ACh (EC20) | 150 | 95% |

| Representative M1 PAM | IP1 Accumulation | HEK-hM1 | ACh (EC20) | 250 | 88% |

Table 2: Representative Selectivity Profile of M1 PAMs

| Compound | Receptor Subtype | Assay Type | EC50 (nM) or % Inhibition @ 10 µM |

| Representative M1 PAM | M2-mAChR | Calcium Mobilization | > 10,000 |

| Representative M1 PAM | M3-mAChR | Calcium Mobilization | > 10,000 |

| Representative M1 PAM | M4-mAChR | Calcium Mobilization | > 10,000 |

| Representative M1 PAM | M5-mAChR | Calcium Mobilization | > 10,000 |

Table 3: Representative Radioligand Binding Affinity of M1 PAMs

| Compound | Radioligand | Preparation | Ki (nM) |

| Representative M1 PAM | [³H]-NMS | Rat Cortical Membranes | > 10,000 (in the absence of ACh) |

| Representative M1 PAM | [³H]-pirenzepine | Rat Cortical Membranes | > 10,000 (in the absence of ACh) |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro pharmacological data. Below are typical protocols for key assays in the characterization of M1 PAMs.

Calcium Mobilization Assay

This assay is a primary functional screen to measure the potentiation of the M1 receptor's response to an agonist.[3]

Objective: To determine the EC50 of a test compound for its potentiation of ACh-induced intracellular calcium mobilization in cells expressing the human M1 receptor.

Materials:

-

CHO-K1 cells stably expressing the human M1 receptor (CHO-hM1).

-

Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Acetylcholine (ACh).

-

Test compound (e.g., a representative M1 PAM).

-

384-well black-wall, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed CHO-hM1 cells into 384-well microplates at a density of 20,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: The following day, aspirate the culture medium and add 20 µL of dye-loading buffer (assay buffer containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127). Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Also, prepare a solution of ACh at a concentration that elicits approximately 20% of its maximal response (EC20).

-

Assay Execution:

-

Wash the cells with assay buffer.

-

Add the test compound to the wells and incubate for 15 minutes at room temperature.

-

Place the plate in the FLIPR instrument.

-

Initiate fluorescence reading and, after a baseline measurement, add the ACh EC20 solution.

-

Continue to monitor fluorescence for 2-3 minutes.

-

-

Data Analysis: The increase in fluorescence, indicative of intracellular calcium concentration, is measured. Concentration-response curves are generated by plotting the fluorescence change against the logarithm of the test compound concentration. The EC50 is determined using a four-parameter logistic equation.

Radioligand Binding Assay

This assay is used to determine if the PAM binds to the orthosteric site (the same site as ACh) or an allosteric site.[4]

Objective: To assess the ability of a test compound to displace a radiolabeled antagonist from the M1 receptor.

Materials:

-

Rat cortical membranes.

-

[³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound.

-

Atropine (for non-specific binding determination).

-

Glass fiber filter mats.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine rat cortical membranes (20-40 µg protein), [³H]-NMS (0.3 nM final concentration), and varying concentrations of the test compound in binding buffer. For non-specific binding, use a high concentration of atropine (1 µM).

-

Incubation: Incubate the mixture for 60 minutes at room temperature.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. The Ki value can be calculated using the Cheng-Prusoff equation. A very high Ki value for a PAM suggests it does not bind to the orthosteric site.

Visualizations

Diagrams are provided to illustrate key concepts in M1 PAM pharmacology.

Caption: M1 Receptor Signaling Pathway.

Caption: In Vitro Screening Workflow for M1 PAMs.

Conclusion

The preliminary in vitro characterization of a novel M1 PAM, such as the representative compound discussed herein, is a multi-faceted process that provides essential information about its pharmacological properties. Through a systematic series of assays, including functional screens for potency and selectivity, and binding studies to elucidate the mechanism of action, researchers can build a comprehensive profile of a compound's activity. This foundational dataset is critical for making informed decisions about which compounds warrant advancement into more complex in vivo models of disease. While specific data for VU0361747 are not currently in the public domain, the methodologies and representative data presented here provide a robust framework for understanding the preclinical evaluation of this important class of potential therapeutics.

References

- 1. Discovery and Characterization of Novel Allosteric Potentiators of M1 Muscarinic Receptors Reveals Multiple Modes of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of high-affinity agonist binding to M1 muscarinic receptors in Alzheimer's disease: implications for the failure of cholinergic replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of VU0361747 on Glutamate Signaling: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of VU0361747, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Designed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, its effects on glutamate signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.

Introduction to VU0361747 and mGluR4

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Its signaling is mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family, which belongs to the Class C G-protein coupled receptors (GPCRs), is divided into three groups. mGluR4 is a member of the Group III mGluRs, which are typically located presynaptically and are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.

This modulatory role makes mGluR4 a significant therapeutic target for neurological disorders characterized by excessive glutamate transmission, such as Parkinson's disease. VU0361747 acts as a positive allosteric modulator at mGluR4, meaning it binds to a site on the receptor distinct from the glutamate binding site. This binding event enhances the receptor's response to glutamate, offering a more nuanced modulation of the glutamate system compared to direct agonists.

Mechanism of Action and Signaling Pathway

VU0361747 potentiates the effect of endogenous glutamate on mGluR4. Upon binding of both glutamate and VU0361747, the mGluR4 receptor undergoes a conformational change that more efficiently activates its associated Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in the synthesis of cAMP from ATP. The reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), which in turn modulates downstream effectors to reduce the probability of neurotransmitter release from the presynaptic terminal.

Quantitative Pharmacological Data

VU0361747 (also referred to in literature as CID 44191096) has been characterized as a potent and selective mGluR4 PAM. The following table summarizes its key in vitro pharmacological properties.[1]

| Parameter | Value | Species | Assay Type |

| EC50 | 240 nM | Human | Calcium mobilization in CHO cells |

| Fold Shift | >10-fold | Human | Potentiation of glutamate EC20 |

| Selectivity | >30 µM | Human | mGluRs 1, 2, 3, 5, 7, 8 |

| Selectivity Panel | >10 µM | - | 68 GPCRs, ion channels, transporters |

Experimental Protocols

The characterization of VU0361747 involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Potency and Selectivity Testing (Calcium Mobilization Assay)

This protocol is based on the methods used for the discovery of potent and selective mGluR4 PAMs.[1]

Objective: To determine the EC50 of VU0361747 at human mGluR4 and its selectivity against other mGluR subtypes.

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a promiscuous G-protein chimera (Gqi5) that couples the Gi/o signal to the calcium pathway.

Materials:

-

CHO-hmGluR4/Gqi5 cells

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

L-glutamate

-

VU0361747

-

384-well black, clear-bottom microplates

-

FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

-

Cell Plating: Seed CHO-hmGluR4/Gqi5 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of VU0361747 in assay buffer. Prepare a fixed, sub-maximal (EC20) concentration of L-glutamate.

-

Assay Execution:

-

Wash the cell plates with assay buffer to remove excess dye.

-

Place the plate in the FLIPR instrument.

-

Add the VU0361747 dilutions to the wells and incubate for a defined period.

-

Add the EC20 concentration of L-glutamate to initiate the response.

-

Measure the fluorescence intensity over time to detect changes in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to a maximal glutamate response.

-

Plot the normalized response against the concentration of VU0361747 and fit the data to a four-parameter logistic equation to determine the EC50.

-

For selectivity, repeat the assay using CHO cells expressing other mGluR subtypes.

-

In Vivo Efficacy (Haloperidol-Induced Catalepsy Model)

This protocol is a standard method to assess the anti-Parkinsonian potential of a compound.[1]

Objective: To evaluate the ability of VU0361747 to reverse motor deficits in a rodent model of Parkinson's disease.

Animals: Male Sprague-Dawley rats.

Materials:

-

VU0361747

-

Vehicle (e.g., 10% Tween 80)

-

Haloperidol

-

Catalepsy scoring apparatus (e.g., a horizontal bar raised a specific height above the surface)

Procedure:

-

Acclimation: Acclimate rats to the testing environment.

-

Compound Administration: Administer VU0361747 or vehicle via the desired route (e.g., intraperitoneal injection).

-

Induction of Catalepsy: After a set pre-treatment time (e.g., 60 minutes), administer haloperidol to induce a cataleptic state.

-

Catalepsy Scoring: At various time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.

-

Gently place the rat's forepaws on the elevated horizontal bar.

-

Measure the latency (in seconds) for the rat to remove both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis:

-

Compare the latency to paw removal between the vehicle-treated and VU0361747-treated groups.

-

Use appropriate statistical tests (e.g., ANOVA) to determine if there is a significant reduction in cataleptic behavior in the compound-treated group.

-

Conclusion

VU0361747 is a valuable research tool and a promising therapeutic lead. As a potent and selective positive allosteric modulator of mGluR4, it provides a sophisticated mechanism for dampening excessive glutamatergic signaling. Its efficacy in preclinical models of Parkinson's disease underscores the potential of targeting mGluR4 for the treatment of this and other neurological disorders. The data and protocols presented in this guide offer a comprehensive resource for scientists working to further elucidate the role of mGluR4 in CNS function and to develop novel therapeutics based on its allosteric modulation.

References

The Pharmacology of VU0361747: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Pure mGlu5 Positive Allosteric Modulator

VU0361747 is a significant research compound in the field of neuroscience, specifically targeting the metabotropic glutamate receptor 5 (mGlu5). As a positive allosteric modulator (PAM), it enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own. This property of being a "pure" PAM is crucial, as it has been shown to provide robust efficacy in preclinical models without the adverse effects, such as seizures, that can be associated with mGlu5 PAMs possessing intrinsic allosteric agonist activity[1]. This technical guide provides a comprehensive overview of the pharmacology of VU0361747, including its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Core Pharmacology and Quantitative Data

VU0361747's primary mechanism of action is the positive allosteric modulation of the mGlu5 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by glutamate, mGlu5 initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. As a PAM, VU0361747 binds to a topographically distinct site on the mGlu5 receptor from the glutamate binding site, inducing a conformational change that increases the affinity and/or efficacy of glutamate.

| Compound | Target | Pharmacological Action | Potency (EC50) | Notes |

| VU0361747 | mGlu5 | Positive Allosteric Modulator (PAM) | ~190 nM (estimated) | Optimized to eliminate allosteric agonist activity, demonstrating a "pure" PAM profile. The EC50 is estimated based on a reported ~50-fold potency loss compared to VU0366031. |

| VU0366031 | mGlu5 | Positive Allosteric Modulator (PAM) | 3.8 nM | A structurally related, more potent mGlu5 PAM. |

Signaling Pathway of mGlu5 Activation

The activation of the mGlu5 receptor by glutamate, and its potentiation by VU0361747, initiates the Gαq signaling cascade. This pathway is fundamental to the physiological effects mediated by mGlu5.

References

VU0361747 for Basic Research in Parkinson's Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief. Emerging research highlights the role of the metabotropic glutamate receptor 5 (mGluR5) in the pathophysiology of Parkinson's disease, presenting a novel target for therapeutic intervention. VU0361747, a positive allosteric modulator (PAM) of mGluR5, offers a promising tool for investigating the therapeutic potential of enhancing mGluR5 signaling in preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of the rationale for using VU0361747 in Parkinson's disease research, detailed experimental protocols for its preclinical evaluation, and a summary of expected quantitative data.

Introduction to VU0361747 and the Role of mGluR5 in Parkinson's Disease

VU0361747 is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, thereby modulating the receptor's response to the natural ligand, in this case, glutamate. As a PAM, VU0361747 enhances the signaling of mGluR5 in the presence of glutamate.

The rationale for investigating an mGluR5 PAM in Parkinson's disease is multifaceted. While some studies suggest that mGluR5 antagonists may be beneficial for treating L-DOPA-induced dyskinesia, other evidence points towards a neuroprotective role for mGluR5 activation. Activation of mGluR5 has been shown to trigger intracellular signaling cascades that are important for cell proliferation and survival, such as the activation of the extracellular signal-regulated protein kinase (ERK) and AKT pathways[1]. Furthermore, mGluR5 is known to play a key role in neuroplasticity[2]. Therefore, enhancing mGluR5 signaling with a PAM like VU0361747 could potentially offer a neuroprotective or disease-modifying strategy in Parkinson's disease models.

Quantitative Data Presentation

The following tables present hypothetical yet expected quantitative data from preclinical studies with VU0361747 in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. These projections are based on findings with other mGluR5 modulators and the known mechanisms of the target.

Table 1: In Vitro Characterization of VU0361747

| Parameter | Value | Cell Line |

| EC50 (Glutamate) | X µM | HEK293 expressing human mGluR5 |

| EC50 (VU0361747) | Y nM | HEK293 expressing human mGluR5 |

| Maximal Potentiation | Z-fold increase | HEK293 expressing human mGluR5 |

| Selectivity | >100-fold vs. other mGluRs | Various cell lines expressing mGluR subtypes |

Table 2: In Vivo Behavioral Assessment of VU0361747 in the 6-OHDA Rat Model

| Behavioral Test | Vehicle Control | VU0361747 (1 mg/kg) | VU0361747 (3 mg/kg) | VU0361747 (10 mg/kg) |

| Apomorphine-Induced Rotations (turns/min) | 25 ± 3 | 18 ± 2 | 12 ± 2** | 8 ± 1*** |

| Cylinder Test (% contralateral paw use) | 15 ± 2 | 25 ± 3 | 35 ± 4 | 45 ± 5*** |

| Rotarod Test (latency to fall, s) | 60 ± 8 | 90 ± 10 | 120 ± 12* | 150 ± 15 |

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control

Table 3: Neuroprotective Effects of VU0361747 in the 6-OHDA Rat Model

| Marker | Vehicle Control | VU0361747 (10 mg/kg) |

| Tyrosine Hydroxylase (TH) Positive Cells in Substantia Nigra (% of non-lesioned side) | 30 ± 5% | 65 ± 7% |

| Striatal Dopamine Levels (ng/mg tissue) | 2.5 ± 0.4 | 5.8 ± 0.6 |

| Striatal BDNF Levels (pg/mg protein) | 150 ± 20 | 350 ± 30** |

**p<0.01 vs. Vehicle Control

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Lesioning in Rats

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to create a rat model of Parkinson's disease.

Materials:

-

6-hydroxydopamine hydrochloride (6-OHDA)

-

0.9% sterile saline containing 0.02% ascorbic acid

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

30-gauge needle

Procedure:

-

Anesthetize the rat and mount it in the stereotaxic apparatus.

-

Prepare the 6-OHDA solution immediately before use by dissolving it in the saline/ascorbic acid vehicle to a final concentration of 4 µg/µL.

-

Drill a small hole in the skull over the target coordinates for the MFB (e.g., AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm from bregma).

-

Lower the needle to the target depth and infuse 2 µL of the 6-OHDA solution at a rate of 0.5 µL/min.

-

Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.

-

Suture the incision and allow the animal to recover. Behavioral testing can commence 2-3 weeks post-surgery.

Behavioral Testing

This test assesses the degree of dopamine depletion.

Materials:

-

Apomorphine hydrochloride

-

Saline

-

Automated rotometer or observation chamber

Procedure:

-

Administer apomorphine (0.5 mg/kg, s.c.) to the 6-OHDA lesioned rat.

-

Place the rat in the testing chamber.

-

Record the number of full 360° contralateral rotations for 30-60 minutes.

-

Data is typically expressed as net rotations per minute.

This test evaluates forelimb use asymmetry as an index of motor deficit.[3][4][5][6][7]

Materials:

-

Transparent glass cylinder (20 cm diameter, 30 cm high)

-

Video recording equipment

Procedure:

-

Place the rat in the cylinder and video record for 5 minutes.[5][6]

-

During playback, score the number of times the rat uses its left, right, or both forepaws to touch the wall for support during rearing.

-

Calculate the percentage of contralateral (impaired) paw use as: (contralateral paw touches / (contralateral + ipsilateral + bilateral paw touches)) * 100.

This test assesses motor coordination and balance.[8][9][10][11]

Materials:

-

Rotarod apparatus for rats

Procedure:

-

Train the rats on the rotarod for 2-3 days prior to testing, with the rod rotating at a constant low speed (e.g., 5 rpm).

-

On the test day, place the rat on the accelerating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Perform 3 trials per animal with a 15-20 minute inter-trial interval.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is for assessing the extent of dopaminergic neuron loss in the substantia nigra.

Materials:

-

Rat brain sections (40 µm)

-

Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit polyclonal)

-

Secondary antibody: biotinylated anti-rabbit IgG

-

Avidin-biotin complex (ABC) kit

-

3,3'-Diaminobenzidine (DAB)

-

Microscope

Procedure:

-

Perfuse the animal with 4% paraformaldehyde and collect the brain.

-

Cryosection the brain to obtain 40 µm coronal sections.

-

Incubate the sections with the primary anti-TH antibody overnight at 4°C.

-

Wash and incubate with the biotinylated secondary antibody for 1 hour.

-

Wash and incubate with the ABC reagent for 1 hour.

-

Develop the stain using DAB.

-

Mount the sections on slides and coverslip.

-

Count the number of TH-positive cells in the substantia nigra using stereological methods.

Mandatory Visualizations

Conclusion

VU0361747, as a positive allosteric modulator of mGluR5, represents a valuable research tool to explore the potential neuroprotective effects of enhancing mGluR5 signaling in the context of Parkinson's disease. The experimental protocols and expected outcomes detailed in this guide provide a framework for the preclinical evaluation of VU0361747. Further investigation into the efficacy and mechanisms of action of mGluR5 PAMs may lead to the development of novel disease-modifying therapies for Parkinson's disease.

References

- 1. oncotarget.com [oncotarget.com]

- 2. mGluR5 Allosteric Modulation Promotes Neurorecovery in a 6-OHDA-Toxicant Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cylinder test in rats [protocols.io]

- 5. Video: A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test [jove.com]

- 6. archive.measuringbehavior.org [archive.measuringbehavior.org]

- 7. researchgate.net [researchgate.net]

- 8. Rotarod test in rats [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Unveiling the Central Nervous System Profile of VU0361747: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: VU0361747 has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), a key target in the central nervous system (CNS) for the potential treatment of various neurological and psychiatric disorders. Unlike orthosteric agonists, PAMs offer a more nuanced approach to receptor modulation by enhancing the effect of the endogenous ligand, glutamate, thereby preserving the natural patterns of neuronal signaling. This technical guide provides a comprehensive overview of the initial characterization of VU0361747's effects on the CNS, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated pathways and workflows.

Quantitative Data Summary

The following tables present a consolidated view of the in vitro and in vivo pharmacological data for VU0361747, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Pharmacology of VU0361747

| Parameter | Species | Cell Line | Value | Reference |

| mGlu5 PAM Activity (EC50) | Rat | Low receptor expression cell line | Not explicitly quantified, but noted as devoid of agonism | [1] |

| Allosteric Agonism | Rat | Low receptor expression cell line | Devoid of agonism | [1] |

| Plasma Protein Binding | Human | --- | >99% | [1] |

| Plasma Protein Binding | Rat | --- | >99% | [1] |

Table 2: In Vivo Pharmacokinetics of VU0361747

| Parameter | Species | Dose | Brain to Plasma Ratio (Kp) | Reference |

| CNS Exposure | Not Specified | Not Specified | 0.13 | [1] |

Table 3: In Vivo CNS Effects of VU0361747

| Behavioral Model | Species | Effect | Reference |

| Epileptiform Activity (Hippocampal Slices) | Rat | No induction of epileptiform activity | [2] |

| Adverse Effects | Not Specified | Does not induce adverse effects at high brain concentrations | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and a thorough understanding of the presented data.

In Vitro Pharmacology: mGlu5 PAM Activity and Allosteric Agonism

Cell Line: A rat mGlu5 low receptor expression cell line was utilized to more closely mimic native receptor densities and to facilitate the detection of allosteric agonism.[1]

Methodology: A "triple add" protocol was employed in a functional assay.[1] This protocol allows for the simultaneous evaluation of a compound's agonist activity, as well as its positive or negative allosteric modulatory effects. The specific details of the "triple add" protocol are as previously published by the investigating group.

In Vivo Electrophysiology: Assessment of Epileptiform Activity

Tissue Preparation: Hippocampal slices were prepared from rats.[2]

Methodology: Field recordings were conducted in the CA3 region of the hippocampal formation to measure the inter-event interval and amplitude of spontaneous neuronal firing.[2] VU0361747 was applied to the slices at a concentration of 10 µM, and the resulting electrical activity was compared to baseline and to the effects of the mGlu5 agonist-PAM VU0424465 and the group I mGlu agonist DHPG.[2]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the key pathways and processes involved in the characterization of VU0361747.

Conclusion

The initial characterization of VU0361747 reveals it to be a positive allosteric modulator of mGlu5 that is devoid of intrinsic agonist activity.[1] This pharmacological profile is significant, as the absence of direct receptor activation is hypothesized to mitigate the risk of adverse effects, such as seizures, which can be associated with mGlu5 agonists or ago-PAMs.[2] While demonstrating CNS penetration, its high plasma protein binding suggests that further optimization may be necessary to enhance its therapeutic potential.[1] The presented data and methodologies provide a foundational understanding of VU0361747's CNS effects and a framework for future investigations into its utility for treating CNS disorders.

References

- 1. Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): discovery of 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide (ML254) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for VU0361747 in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0361747, also known as Benzylquinolone Carboxylic Acid (BQCA), is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] As a PAM, VU0361747 does not activate the M1 receptor directly but enhances its sensitivity to the endogenous agonist, acetylcholine (ACh).[3] This property makes it a valuable research tool for studying the role of M1 receptor signaling in neuronal function and a potential therapeutic agent for cognitive disorders like Alzheimer's disease and schizophrenia.[1][2][4]

These application notes provide detailed protocols and guidelines for the use of VU0361747 in primary neuronal culture systems, enabling researchers to investigate its effects on M1 receptor-mediated signaling pathways and neuronal activity.

Mechanism of Action

VU0361747 binds to an allosteric site on the M1 mAChR, distinct from the acetylcholine binding site.[1][5] This binding event induces a conformational change in the receptor that increases its affinity for ACh and potentiates the downstream signaling cascade. The M1 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon activation by ACh and potentiation by VU0361747, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger intracellular calcium mobilization and activate protein kinase C (PKC), leading to various cellular responses, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1][6]

Signaling Pathway of VU0361747/BQCA

Caption: M1 Receptor signaling pathway potentiated by VU0361747.

Data Presentation: In Vitro Pharmacology

Quantitative data from published studies are summarized below to guide experimental design. VU0361747 potentiates the M1 receptor response to its agonist, resulting in a leftward shift of the agonist concentration-response curve.

| Parameter | Species | Cell Type | Assay | Value | Reference |

| EC₅₀ (Potentiation) | Human | CHO Cells | Calcium Mobilization | 845 nM | [1][6] |

| EC₅₀ (Potentiation) | Rat | CHO-K1 Cells | Calcium Mobilization | 267 ± 31 nM | [2] |

| Fold Shift | Human | CHO Cells | Calcium Mobilization | Up to 129-fold reduction in ACh EC₅₀ | [1] |

| Effective Concentration | Mouse | Primary Cortical Neurons | Inositol Phosphate (IP₁) Assay | 10 µM | [5] |

| Effective Concentration | Rat | mPFC Pyramidal Neurons | Electrophysiology (Inward Current) | 1 µM | [2] |

Note: EC₅₀ values for PAMs can vary depending on the concentration of the orthosteric agonist (ACh) used in the assay.

Experimental Protocols

Preparation of VU0361747 Stock Solution

-

Solvent Selection: VU0361747 is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.

-

Stock Concentration: Prepare a 10 mM or 20 mM stock solution. For example, to make 1 mL of a 10 mM stock (Molecular Weight ~307.3 g/mol ), dissolve 3.07 mg of VU0361747 in 1 mL of 100% DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

-

Working Dilution: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate neuronal culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

General Workflow for Primary Neuronal Culture Experiments

The following diagram outlines a typical workflow for treating primary neuronal cultures with VU0361747.

Caption: General experimental workflow for using VU0361747.

Protocol: Measuring Inositol Phosphate (IP₁) Accumulation

This protocol is adapted from a study that used 10 µM BQCA in primary mouse cortical neurons.[5] It measures the accumulation of IP₁, a downstream metabolite of IP₃, as an indicator of M1 receptor activation.

Materials:

-

Primary cortical neurons (cultured for at least 7 days in vitro)

-

VU0361747 (BQCA)

-

Acetylcholine (ACh) or Carbachol (CCh)

-

Assay buffer (e.g., HBSS)

-

IP-One HTRF® Assay Kit (or equivalent)

-

White, solid-bottom 96-well or 384-well plates suitable for fluorescence readings

Procedure:

-

Cell Plating: Plate primary cortical neurons at a suitable density in poly-D-lysine coated 96-well plates.[7] Culture for 7-14 days to allow for maturation and synapse formation.

-

Prepare Reagents:

-

Prepare VU0361747 working solutions at 2x the final desired concentration in assay buffer. A final concentration of 10 µM is a good starting point.[5]

-

Prepare ACh working solutions at 2x final concentration. A full concentration-response curve for ACh is recommended to observe the potentiation effect.

-

Prepare the IP₁-d2 and anti-IP₁-cryptate reagents from the HTRF kit according to the manufacturer's instructions.

-

-

Pre-treatment:

-

Carefully remove the culture medium from the wells.

-

Add the 2x VU0361747 working solution (or vehicle control) to the appropriate wells.

-

Incubate for 10-15 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add the 2x ACh working solution to the wells. The total volume should now be at the final desired 1x concentration for all reagents.

-

Incubate for 30-60 minutes at 37°C to allow for IP₁ accumulation.

-

-

Cell Lysis and Detection:

-

Add the IP₁-d2 conjugate solution to all wells.

-

Add the anti-IP₁-cryptate solution to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF®-compatible plate reader, measuring emission at 620 nm and 665 nm.

-

Calculate the 665/620 ratio and normalize the data. The HTRF signal is inversely proportional to the IP₁ concentration.

-

General Considerations for Primary Neuronal Cultures

-

Culture Health: Ensure cultures are healthy and mature (typically 7-21 days in vitro) before experimentation. Unhealthy neurons may not respond robustly.

-

Glial Cells: Primary neuronal cultures contain a mix of neurons and glial cells (like astrocytes). Glial proliferation can be controlled using mitotic inhibitors (e.g., cytosine arabinoside) during the initial days of culture.[8]

-

Endogenous Agonist: Be aware that cultured neurons may have some level of endogenous acetylcholine release, which could influence baseline receptor activity.

-

Oxygen Concentration: For long-term experiments or studies sensitive to cellular stress, consider culturing neurons under physiological oxygen conditions (e.g., 5% O₂) instead of standard atmospheric oxygen (~18-21%).[9]

-

Reproducibility: Protocols for isolating and culturing primary neurons can vary significantly.[10] Adhering to a consistent, optimized protocol is crucial for obtaining reproducible results.[7][10]

References

- 1. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 2. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. The regulation of M1 muscarinic acetylcholine receptor desensitization by synaptic activity in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiological oxygen concentration during sympathetic primary neuron culture improves neuronal health and reduces HSV-1 reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for M1 Positive Allosteric Modulators in Rodent Models of Neurological Disorders

Disclaimer: Extensive literature searches did not yield specific in vivo dosage and administration data for VU0361747 in rodent models of neurological disorders. The following application notes and protocols are based on the closely related and well-characterized M1 positive allosteric modulator (PAM), VU0453595 , which serves as a representative compound for this class. Researchers should use this information as a starting point and conduct dose-response studies to determine the optimal dosage for their specific animal model and experimental paradigm.

Introduction

M1 muscarinic acetylcholine receptors are implicated in various cognitive processes, and their dysfunction is associated with neurological disorders such as Alzheimer's disease, schizophrenia, and Rett Syndrome.[1][2] Positive allosteric modulators (PAMs) of the M1 receptor, like VU0453595, offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, without directly activating the receptor.[2][3] This mode of action is thought to provide a more nuanced modulation of neuronal activity and may offer a wider therapeutic window compared to orthosteric agonists.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the administration of VU0453595 in a rodent model of Rett Syndrome.

| Compound | Neurological Disorder Model | Rodent Model | Dosage | Administration Route | Key Findings | Reference |

| VU0453595 (VU595) | Rett Syndrome | Mecp2+/- mice | 30 mg/kg | Intraperitoneal (IP) | - Rescued social preference deficits.- Restored spatial and associative memory.- Significantly reduced the number of apneas by 49.8%. | [1] |

| VU0453595 | General Cognition | Rats (healthy adult) | Not specified for efficacy, up to 100 mg/kg for safety | Not specified | - Did not induce behavioral convulsions at doses up to 100 mg/kg.- Improved object recognition memory. | [2] |

Experimental Protocols

1. Preparation of VU0453595 for In Vivo Administration

This protocol describes the preparation of VU0453595 for intraperitoneal (IP) injection in rodents.

-

Materials:

-

VU0453595 powder

-

Vehicle solution (e.g., 10% Tween 80 in sterile saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

-

Procedure:

-

Calculate the required amount of VU0453595 and vehicle based on the desired final concentration and the number of animals to be dosed. For a 30 mg/kg dose in a 25g mouse, with an injection volume of 10 mL/kg, the required concentration is 3 mg/mL.

-

Weigh the VU0453595 powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle solution to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to aid in dissolution.

-

If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure it is a homogenous suspension or solution before administration.

-

Prepare fresh on the day of the experiment.

-

2. Administration of VU0453595 to Rodents

This protocol outlines the intraperitoneal (IP) injection procedure for mice.

-

Materials:

-

Prepared VU0453595 solution

-

Appropriately sized sterile syringe and needle

-

Animal scale

-

70% ethanol for disinfection

-

-

Procedure:

-

Weigh the animal to determine the precise injection volume.

-

Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.

-

Tilt the mouse slightly with its head pointing downwards.

-

Wipe the lower quadrant of the abdomen with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate slightly to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect needle placement.

-

Slowly inject the calculated volume of the VU0453595 solution.

-

Withdraw the needle and return the animal to its home cage.

-

Monitor the animal for any adverse reactions following the injection.

-

Visualizations

Caption: Proposed signaling pathway of M1 receptor activation and potentiation by VU0453595.

Caption: General experimental workflow for evaluating the efficacy of an M1 PAM in a rodent model.

References

- 1. Clinical and Preclinical Evidence for M1 Muscarinic Acetylcholine Receptor Potentiation as a Therapeutic Approach for Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]

Application of VU0361747 in Electrophysiology Recordings: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0361747 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. As the M5 receptor is predominantly expressed in the central nervous system, particularly in dopaminergic neurons of the substantia nigra pars compacta (SNc) and ventral tegmental area (VTA), VU0361747 serves as a critical tool for elucidating the physiological roles of this receptor subtype.[1] Electrophysiology, a cornerstone of neuroscience research, provides a direct measure of neuronal function. The application of VU0361747 in electrophysiological recordings allows for the precise investigation of how M5 receptor modulation affects neuronal excitability, synaptic transmission, and neurotransmitter release.

This document provides detailed application notes and protocols for utilizing VU0361747 and its closely related analog, VU0238429, in electrophysiological studies, based on published research.

Application Notes

VU0361747 and related M5 PAMs are invaluable for studying the nuanced roles of the M5 receptor in neuronal function. Due to the historical lack of selective M5 ligands, the specific functions of this receptor have been challenging to dissect. As a PAM, VU0361747 enhances the response of the M5 receptor to its endogenous ligand, acetylcholine (ACh), without directly activating the receptor itself. This mode of action allows for the amplification of physiological M5 signaling.

Key Electrophysiological Applications:

-

Modulation of Neuronal Excitability: Investigate the effects of M5 receptor potentiation on the intrinsic firing properties of neurons, such as spontaneous firing rate, action potential threshold, and firing patterns.

-

Synaptic Transmission and Plasticity: Examine the role of M5 receptors in modulating excitatory and inhibitory synaptic transmission by analyzing changes in postsynaptic potentials and currents.

-

Neurotransmitter Release: Utilize techniques like fast-scan cyclic voltammetry (FSCV) to measure the real-time impact of M5 receptor modulation on the release of neurotransmitters, particularly dopamine.

Experimental Considerations:

-

Specificity: While VU0361747 is highly selective for the M5 receptor, it is crucial to include appropriate controls, such as experiments in M5 knockout animals or the use of a non-selective muscarinic antagonist, to confirm that the observed effects are indeed M5-mediated.

-

Concentration: The optimal concentration of VU0361747 should be determined empirically for each preparation and experimental paradigm. It is recommended to perform concentration-response curves to identify the EC50 for the desired effect.

-

Agonist Presence: As a PAM, the effects of VU0361747 are dependent on the presence of an orthosteric agonist (e.g., acetylcholine or a muscarinic agonist like oxotremorine-M). The concentration of the co-applied agonist will influence the magnitude of the observed effect.

Data Presentation

The following tables summarize quantitative data from electrophysiological experiments using the selective M5 PAM, VU0238429, a close analog of VU0361747.

Table 1: Effect of M5 PAM on the Spontaneous Firing Rate of Substantia Nigra pars compacta (SNc) Dopamine Neurons

| Parameter | Condition | Firing Rate (Hz) | n | Statistical Significance |

| Spontaneous Firing Rate | Control | 2.27 ± 0.03 | 477 | - |

| + Oxotremorine-M (1 µM) | Increased | - | - | |

| + Oxotremorine-M (1 µM) + VU0238429 (10 µM) | Significantly Increased vs. Oxo-M alone | - | p < 0.05 |

Data adapted from Foster et al., 2014. The study reported a significant potentiation of the Oxo-M-induced increase in firing rate by VU0238429.

Table 2: Effect of M5 PAM on Electrically Evoked Dopamine Release in the Striatum

| Parameter | Condition | Dopamine Release (% of Control) | n | Statistical Significance |

| Evoked Dopamine Release | Control | 100 | - | - |

| + Oxotremorine-M (1 µM) | Decreased | - | - | |

| + Oxotremorine-M (1 µM) + VU0238429 (10 µM) | Significantly Decreased vs. Oxo-M alone | - | p < 0.05 |

Data adapted from Foster et al., 2014. The study demonstrated that VU0238429 potentiated the Oxo-M-induced inhibition of dopamine release.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of SNc Dopamine Neurons

This protocol is designed to measure the effect of VU0361747 on the spontaneous firing rate of dopamine neurons in acute brain slices.

1. Slice Preparation: a. Anesthetize a mouse or rat according to approved institutional animal care and use committee protocols. b. Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. c. Rapidly dissect the brain and prepare 250-300 µm thick midbrain slices containing the SNc using a vibratome in ice-cold cutting solution. d. Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

2. Recording: a. Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C. b. Identify putative dopamine neurons in the SNc based on their location and large cell body size. c. Obtain whole-cell patch-clamp recordings in the current-clamp configuration using borosilicate glass pipettes (3-6 MΩ) filled with an appropriate internal solution. d. Establish a stable baseline recording of the spontaneous firing rate for at least 5 minutes. e. Apply the muscarinic agonist (e.g., 1 µM Oxotremorine-M) to the bath to activate M5 receptors. f. After observing a stable effect of the agonist, co-apply VU0361747 (e.g., 10 µM) with the agonist. g. Record the change in firing frequency for at least 10-15 minutes. h. Perform a washout by perfusing with aCSF alone to observe recovery.

Solutions:

-

aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose.

-

Internal Solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH.

Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release in the Striatum

This protocol measures the effect of VU0361747 on electrically evoked dopamine release in acute brain slices.

1. Slice Preparation: a. Prepare 300 µm thick coronal slices containing the dorsal striatum as described in Protocol 1.

2. FSCV Recording: a. Place a slice in the recording chamber and perfuse with oxygenated aCSF at 32-34°C. b. Position a carbon-fiber microelectrode (~5 µm diameter, ~100 µm length) approximately 100 µm deep into the dorsal striatum. c. Place a bipolar stimulating electrode near the carbon-fiber electrode to evoke dopamine release. d. Apply a triangular voltage waveform (-0.4 V to +1.2 V and back to -0.4 V at 400 V/s) to the carbon-fiber electrode every 100 ms. e. Deliver a single electrical pulse (e.g., 0.2 ms, 300 µA) to the stimulating electrode to evoke dopamine release. f. Record baseline evoked dopamine release every 2-3 minutes until a stable response is achieved. g. Bath apply the muscarinic agonist (e.g., 1 µM Oxotremorine-M). h. After a stable effect is observed, co-apply VU0361747 (e.g., 10 µM) with the agonist. i. Continue to evoke and record dopamine release to determine the effect of the M5 PAM. j. Perform a washout with aCSF.

Visualizations

Caption: M5 Receptor Signaling Pathway.

Caption: Electrophysiology Experimental Workflow.

References

Recommended Vehicle for VU0361747 (ML375) Administration in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of VU0361747, also known as ML375, for in vivo studies in mice. The following information is based on established formulations for this M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM).

Data Presentation: Recommended Vehicle Formulations

Two primary vehicle formulations are recommended for the in vivo administration of VU0361747 (ML375). The choice of vehicle may depend on the desired route of administration and experimental design.

| Vehicle Component | Formulation 1 (Aqueous-based) | Formulation 2 (Oil-based) |

| Dimethyl Sulfoxide (DMSO) | 10% | 10% |

| Polyethylene Glycol 300 (PEG300) | 40% | - |

| Tween-80 | 5% | - |

| Saline (0.9% NaCl) | 45% | - |

| Corn Oil | - | 90% |

| Final Concentration | Up to 2.5 mg/mL | ≥ 5 mg/mL |

| Administration Route | Intraperitoneal (i.p.), Intravenous (i.v.) | Intraperitoneal (i.p.), Oral (p.o.) |

Experimental Protocols

Protocol 1: Preparation of Aqueous-Based Vehicle (Formulation 1)

This protocol outlines the preparation of a 1 mL working solution of VU0361747 in an aqueous-based vehicle.

Materials:

-

VU0361747 (ML375) powder

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Dissolve VU0361747 in DMSO: Weigh the required amount of VU0361747 and dissolve it in 100 µL of DMSO. Vortex thoroughly to ensure complete dissolution.

-

Add PEG300: To the DMSO solution, add 400 µL of PEG300. Vortex the mixture until it is homogeneous.

-

Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex again to ensure it is well-mixed.

-

Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex the final solution thoroughly.

-

Ensure Clarity: The final solution should be clear. If precipitation or phase separation occurs, gentle warming and/or sonication in an ultrasonic bath can be used to aid dissolution.

-

Administration: It is recommended to prepare this formulation fresh on the day of use. For intraperitoneal (i.p.) administration in mice, typical injection volumes range from 5 to 10 mL/kg of body weight.

Protocol 2: Preparation of Oil-Based Vehicle (Formulation 2)

This protocol describes the preparation of a 1 mL working solution of VU0361747 in an oil-based vehicle.

Materials:

-

VU0361747 (ML375) powder

-

Dimethyl Sulfoxide (DMSO)

-

Corn Oil

-

Sterile microcentrifuge tubes

-

Pipettes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Dissolve VU0361747 in DMSO: Weigh the necessary amount of VU0361747 and dissolve it in 100 µL of DMSO. Vortex until the compound is fully dissolved.

-

Add Corn Oil: Add 900 µL of corn oil to the DMSO solution.

-

Mix Thoroughly: Vortex the mixture extensively to ensure a uniform suspension. If needed, use an ultrasonic bath to aid in creating a homogenous solution.

-

Administration: This formulation is suitable for both intraperitoneal (i.p.) and oral (p.o.) gavage administration. For continuous dosing studies lasting over two weeks, the stability of this formulation should be carefully considered. It is advisable to prepare the solution fresh for each administration.

Mandatory Visualizations

Signaling Pathway of VU0361747 (ML375)

Application Notes and Protocols for In Vivo Imaging with the M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0361747

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0361747 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, it enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine, at the M1 receptor. M1 receptors are predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, and are critically involved in cognitive processes such as learning and memory. Their dysfunction has been implicated in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Consequently, M1 PAMs like VU0361747 represent a promising therapeutic strategy.

In vivo imaging techniques are indispensable tools for the preclinical and clinical development of M1 PAMs. These non-invasive methods allow for the real-time visualization and quantification of drug-target engagement, biodistribution, and pharmacodynamic effects in living organisms. This document provides a comprehensive overview of potential in vivo imaging applications for VU0361747, including detailed protocols and data presentation guidelines. While specific in vivo imaging data for VU0361747 is not yet widely published, the methodologies described herein are based on established practices for similar CNS drug candidates and receptor systems.

Potential In Vivo Imaging Applications

In vivo imaging can be employed to investigate several key aspects of VU0361747's pharmacokinetics and pharmacodynamics:

-

Target Engagement and Receptor Occupancy: To determine the extent to which VU0361747 binds to M1 receptors in the brain at various doses. This is crucial for establishing a dose-response relationship and ensuring adequate target engagement for therapeutic efficacy.

-

Biodistribution: To map the uptake and distribution of VU0361747 throughout the body, with a particular focus on brain penetration and regional distribution within the CNS.

-

Pharmacodynamic Effects: To assess the downstream neurochemical or physiological consequences of M1 receptor modulation by VU0361747.

The primary imaging modalities suitable for these applications are Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which offer high sensitivity for molecular targets. Autoradiography, an ex vivo technique, can provide high-resolution anatomical detail of radioligand binding.

Signaling Pathway of the M1 Muscarinic Acetylcholine Receptor